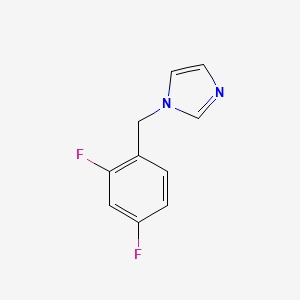

1-(2,4-Difluorobenzyl)imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAICIHYFJUCPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,4 Difluorobenzyl Imidazole and Its Structural Analogs

N-Alkylation Approaches to 1-(2,4-Difluorobenzyl)imidazole

The most direct and common method for the synthesis of this compound is the N-alkylation of imidazole (B134444) with a suitable 2,4-difluorobenzyl electrophile. This approach involves the formation of a carbon-nitrogen bond between the N-1 position of the imidazole ring and the benzylic carbon of the 2,4-difluorobenzyl group.

Conventional N-Alkylation Strategies

Conventional N-alkylation involves the reaction of imidazole with a 2,4-difluorobenzyl halide, typically chloride or bromide, in the presence of a base and an appropriate organic solvent. The base is crucial for deprotonating the imidazole N-H, thereby generating the imidazolate anion, which acts as a potent nucleophile.

Commonly employed bases include alkali metal carbonates, such as potassium carbonate (K₂CO₃), and hydrides, like sodium hydride (NaH). The choice of solvent is critical and is often a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), which can effectively dissolve the reactants and facilitate the nucleophilic substitution. derpharmachemica.comnih.gov For instance, the alkylation of nitroimidazoles has been successfully carried out using K₂CO₃ in acetonitrile, with heating improving the reaction yields and rates. derpharmachemica.comderpharmachemica.com In some cases, microwave irradiation has been utilized to accelerate the reaction, as demonstrated in the N-alkylation of benzimidazoles. diva-portal.org The reaction of benzimidazole (B57391) with 2,4-dichlorophenacyl chloride in a K₂CO₃/MeCN system at reflux, with a catalytic amount of KI, resulted in a 58% yield. nih.gov

Table 1: Conventional N-Alkylation Conditions for Imidazole Analogs

| Heterocycle | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Nitroimidazole | Various Alkyl Halides | K₂CO₃ | Acetonitrile | 60°C, 1-3h | 66-85% | derpharmachemica.comderpharmachemica.com |

| 5,6-Dibromobenzimidazole | 2,4-Dichlorophenacyl Chloride | K₂CO₃/cat. KI | MeCN | Reflux | 58% | nih.gov |

Phase-Transfer Catalysis in Imidazole N-Alkylation

Phase-transfer catalysis (PTC) offers a powerful and efficient alternative for the N-alkylation of imidazoles. This method facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase containing the imidazolate salt and an organic phase containing the alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, transports the imidazolate anion into the organic phase, where the reaction occurs.

PTC is recognized as a versatile method for the selective N-alkylation of imidazole, often resulting in high yields while minimizing the formation of quaternary imidazolium (B1220033) salts. tandfonline.comresearchgate.net The reactions can be performed under solid-liquid or liquid-liquid conditions and, in some instances, without any organic solvent, which aligns with the principles of green chemistry. tandfonline.comtandfonline.com Catalysts like tetrabutylammonium (B224687) bromide (TBAB) and triethylbenzylammonium chloride (TEBA) are frequently used. researchgate.nettandfonline.com Polyethylene glycols (PEGs) have also been employed as safe and available phase-transfer catalysts for this purpose. sioc-journal.cn The use of mixed bases, such as NaOH-K₂CO₃, in the absence of an organic solvent has been shown to be particularly effective for the N-alkylation of 2-methyl-2-imidazolines. tandfonline.com

Kinetic and Mechanistic Aspects of N-Alkylation Reactions

The N-alkylation of unsymmetrically substituted imidazoles introduces the challenge of regioselectivity, as the reaction can occur at either of the two non-equivalent ring nitrogen atoms. The outcome of the reaction is governed by a combination of electronic effects, steric hindrance, and reaction conditions. otago.ac.nz

In basic media, where the imidazolate anion is the reacting species, the alkylation is subject to kinetic control. Electron-withdrawing substituents on the imidazole ring deactivate the adjacent nitrogen atom, making the more remote nitrogen the preferred site for electrophilic attack. The regioselectivity in these cases correlates well with the inductive effect of the substituent. Steric effects are also highly significant; bulky substituents on the imidazole ring or a bulky alkylating agent will favor substitution at the less sterically hindered nitrogen atom. otago.ac.nz

Under neutral conditions, the mechanism is more complex and involves the neutral imidazole molecule. The position of the tautomeric equilibrium plays a dominant role. For imidazoles with an electron-withdrawing substituent, the 4-substituted tautomer often predominates. Even though this tautomer is less reactive, its higher concentration can control the product ratio, leading to a significant amount of the 1-alkyl-5-substituted imidazole. otago.ac.nz The reaction kinetics are also influenced by temperature, with higher temperatures generally leading to faster reaction rates. derpharmachemica.comderpharmachemica.com

Multi-Component Reactions for Imidazole Core Formation

Multi-component reactions (MCRs) provide an atom-economical and convergent approach to synthesize the imidazole core, including N-substituted derivatives like this compound. sioc-journal.cnresearchgate.net These reactions combine three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants.

A classic example is the Debus-Radziszewski imidazole synthesis, which traditionally involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., formaldehyde), and ammonia (B1221849). wikipedia.org A key modification of this method replaces one equivalent of ammonia with a primary amine, affording N-substituted imidazoles. wikipedia.org To synthesize this compound, this modified MCR would utilize glyoxal (B1671930), formaldehyde (B43269), and 2,4-difluorobenzylamine (B110887) as the three components.

Numerous other MCRs have been developed for the synthesis of tri- and tetra-substituted imidazoles, highlighting the versatility of this approach for creating diverse imidazole libraries. tandfonline.comijpbs.comneuroquantology.com

Synthetic Routes for Novel this compound Derivatives

The development of novel derivatives of this compound is crucial for exploring its potential applications. These synthetic routes focus on introducing various functional groups onto the imidazole ring or modifying the difluorobenzyl moiety.

One powerful strategy for functionalizing the imidazole core is through regioselective C-H activation and arylation. By using a suitable protecting group on one of the nitrogen atoms, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, specific C-H bonds on the imidazole ring can be selectively functionalized, typically via palladium-catalyzed cross-coupling reactions. nih.gov This method allows for the programmed and sequential introduction of aryl groups at the C-2 and C-5 positions. Subsequent N-alkylation with 2,4-difluorobenzyl bromide followed by deprotection can yield complex, highly substituted derivatives. nih.gov

Another approach involves synthesizing a derivative with a functional handle that can be further elaborated. For example, the compound 1-(2,4-Difluorobenzyl)-1H-imidazole-4-carbaldehyde contains an aldehyde group that can serve as a synthetic precursor for a wide range of other derivatives through reactions like oxidation, reduction, or condensation. bldpharm.com The synthesis of fluorinated imidazole[4,5f] sioc-journal.cnCurrent time information in Bangalore, IN.phenanthroline derivatives also demonstrates the construction of complex fused heterocyclic systems based on a fluorinated phenyl imidazole unit. nih.gov

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound in an enantiomerically pure form is of significant interest, particularly for applications in medicinal chemistry and materials science. Stereoselective synthesis is necessary when a chiral center is present in the molecule, for instance, if a substituent on the imidazole ring or on the benzylic carbon creates chirality.

Several strategies can be employed to achieve stereoselectivity. One method involves using a chiral auxiliary. For example, a chiral lithium aluminum hydride complex has been used for the asymmetric reduction of ketones to produce chiral alcohols, which can then be used as precursors for N-imidazole derivatives. uni-wuppertal.de Another approach involves a multi-step synthesis starting from a chiral alcohol, such as a Mitsunobu reaction with 4,5-dicyanoimidazole, followed by hydrolysis and decarboxylation to yield the chiral N-alkylated imidazole. uni-wuppertal.de

Asymmetric multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction catalyzed by a chiral phosphoric acid, have been successfully used to synthesize axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov Such catalytic asymmetric methods offer an efficient and modular route to chiral imidazole-containing structures. Furthermore, building the imidazole ring from a starting material that is already chiral, such as an enantiopure amine, is another viable strategy for producing enantiomerically pure final products. uni-wuppertal.de

Computational and Theoretical Investigations of 1 2,4 Difluorobenzyl Imidazole and Imidazole Derivatives

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Methodologies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in the computational study of molecular systems. DFT is used to determine the electronic structure (ground state properties) of molecules, while TD-DFT is employed to investigate excited states and, consequently, properties like UV-Vis spectra. nih.govacs.org These methods have been successfully applied to various imidazole (B134444) and benzimidazole (B57391) derivatives to predict their geometries, electronic properties, and reactivity. biointerfaceresearch.comdntb.gov.ua

Optimized Geometries and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For imidazole derivatives, this involves calculating bond lengths, bond angles, and dihedral angles.

Studies on structurally similar compounds, such as 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole, reveal specific geometric parameters. biointerfaceresearch.comresearchgate.net The benzimidazole core in such molecules is generally planar, with the attached substituents introducing some conformational flexibility. For instance, the C1-N32 bond length in a related benzimidazole derivative was reported as 1.405 Å, indicating a single bond character. biointerfaceresearch.com In other substituted imidazoles, this bond length can be shorter (≈1.39 Å), suggesting some double-bond character due to resonance. biointerfaceresearch.com The bond connecting the benzyl (B1604629) group to the imidazole ring allows for rotation, leading to different conformers. ethz.ch The most stable conformation is typically the one that minimizes steric hindrance between the difluorophenyl ring and the imidazole system. ethz.ch

Table 1: Selected Optimized Geometrical Parameters of a Related Imidazole Derivative (1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N32 | 1.405 | C6-C1-C2 | 108.38 |

| C1-C6 | 1.399 | C1-C2-N33 | 110.16 |

| C2-N33 | 1.321 | C2-N33-C10 | 125.12 |

| N33-C10 | 1.468 | C1-N32-C7 | 126.24 |

| Data sourced by analogy from a study on a related benzimidazole derivative. biointerfaceresearch.comresearchgate.net |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govacs.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govacs.org Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. nih.govresearchgate.net

In studies of imidazole derivatives, the HOMO is often located on the electron-rich imidazole ring, while the LUMO may be distributed across other parts of the molecule, such as the phenyl rings. nih.gov For a related compound, 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole, DFT calculations have determined specific energy values for these orbitals. biointerfaceresearch.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Related Imidazole Derivative

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -5.88 | -1.18 | 4.70 |

| 1-(2,4-difluorobenzyl) derivative (analogy) | -6.13 | -1.69 | 4.44 |

| Data sourced from a comparative study on benzimidazole derivatives. biointerfaceresearch.com |

Global Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. indianchemicalsociety.comekb.eg These descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. biointerfaceresearch.comnih.gov

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with large energy gaps are considered "hard," while those with small gaps are "soft." nih.govacs.org

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). biointerfaceresearch.comnih.gov

These parameters are invaluable for comparing the reactivity of different molecules. acs.org For example, a study on various benzimidazole derivatives showed how different substituents alter these reactivity descriptors. biointerfaceresearch.com

Table 3: Calculated Global Reactivity Descriptors for Related Imidazole Derivatives (in eV)

| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -3.53 | 2.35 | 2.651 |

| 1-(2,4-difluorobenzyl) derivative (A2, analogy) | -3.91 | 2.22 | 3.443 |

| Data sourced from a comparative study on benzimidazole derivatives. biointerfaceresearch.com |

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.govuni-rostock.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. acs.org

A higher E(2) value indicates a stronger interaction and greater charge delocalization from the donor to the acceptor orbital. nih.gov This analysis is particularly useful for understanding intramolecular charge transfer (ICT), which is fundamental to many chemical and physical properties, including non-linear optical activity. acs.orgnih.gov In imidazole derivatives, NBO analysis can reveal charge transfer from lone pairs on nitrogen or oxygen atoms to antibonding orbitals within the ring system or attached substituents. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. rsc.org These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, a property valuable in telecommunications and optoelectronics. biointerfaceresearch.comacs.org

Computational methods, particularly DFT, are used to predict the NLO response of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). nih.gov Imidazole derivatives have been identified as promising candidates for NLO materials. biointerfaceresearch.comresearchgate.net Studies on related compounds show that the presence of electron-donating and electron-withdrawing groups enhances the hyperpolarizability. researchgate.netnih.gov For instance, theoretical investigations on imidazole derivatives have demonstrated that their NLO behavior can be significantly greater than that of standard materials like urea. biointerfaceresearch.comresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. indianchemicalsociety.com This technique is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. dergipark.org.trtjnpr.org

The imidazole scaffold is a key component in many biologically active compounds. ontosight.ai Docking studies on imidazole derivatives have been performed against various protein targets to explore their potential as therapeutic agents. For example, a study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives investigated their binding affinity to targets like APO-liver alcohol dehydrogenase and an antihypertensive protein hydrolase inhibitor, revealing strong binding interactions. biointerfaceresearch.comresearchgate.net Similarly, docking studies on a triazole derivative containing the 1-(2,4-difluorobenzyl) group have been conducted to assess its potential as an antibacterial agent. researchgate.net The results are typically evaluated based on the binding energy (or docking score), where a more negative value indicates a more favorable interaction.

Table 4: Molecular Docking Binding Affinities for Related Imidazole Derivatives with Protein Targets

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) |

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | Antihypertensive Protein (4XX3) | -9.2 |

| 1-(2,4-difluorobenzyl) derivative (A2, analogy) | Antihypertensive Protein (4XX3) | -9.5 |

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | APO-liver alcohol dehydrogenase (5ADH) | -8.3 |

| 1-(2,4-difluorobenzyl) derivative (A2, analogy) | APO-liver alcohol dehydrogenase (5ADH) | -8.6 |

| Data sourced from a molecular docking study on related benzimidazole derivatives. biointerfaceresearch.comresearchgate.net |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in predicting the behavior of new, unsynthesized compounds, thereby streamlining the drug discovery process.

For imidazole derivatives, QSAR and QSPR studies have been pivotal in predicting a range of activities and properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The development of these models typically involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

One study focused on developing QSPR models to predict quantum chemical properties such as entropy and enthalpy of formation for a series of 84 imidazole derivatives. The researchers utilized genetic algorithm–multiple linear regression (GA–MLR) and back-propagation–artificial neural network (BP–ANN) methods to build their models. The predictive power of these models was found to be statistically significant, suggesting their utility in designing new imidazole derivatives with desired thermodynamic properties.

Another investigation employed 3D-QSAR methods, namely Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), to study a series of 2,4,5-trisubstituted imidazole derivatives as potential inhibitors of the protein kinase CK2, a target in cancer therapy. The developed CoMFA and CoMSIA models demonstrated high predictive ability, with excellent correlation coefficients, indicating their robustness in guiding the design of more potent inhibitors.

The table below summarizes the performance of various QSAR models developed for different series of imidazole derivatives.

| Model Type | Target Activity/Property | Number of Compounds | q² (Cross-validated R²) | R² (Non-validated R²) | Reference |

| 3D-QSAR (CoMFA) | CK2 Inhibition | 24 | 0.66 | 0.98 | |

| 3D-QSAR (CoMSIA) | CK2 Inhibition | 24 | 0.75 | 0.99 | |

| QSAR (Regression) | Anti-HCMV Activity | Not Specified | 0.71-0.76 | Not Specified |

Applications of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools in modern drug discovery, enabling the analysis of vast chemical spaces and the prediction of compound activities with high accuracy. In the context of imidazole derivatives, AI and ML, particularly artificial neural networks (ANNs), have been successfully applied to develop predictive models for various biological activities.

Artificial neural networks are computational models inspired by the structure and function of biological neural networks. They are capable of learning complex, non-linear relationships between input data (molecular descriptors) and output data (biological activity).

Several studies have demonstrated the utility of ANNs in predicting the antimicrobial activity of imidazole derivatives. In one such study, ANNs were used to develop QSAR models for the antibacterial activity of a large series of imidazoles against various bacteria, including Escherichia coli and Pseudomonas aeruginosa. The models, which used physicochemical and structural parameters as inputs, showed a high correlation between the predicted and experimentally determined antibacterial activities, with correlation coefficients (R) ranging from 0.875 to 0.969. This highlights the potential of ANNs in the rational design of new antibacterial agents.

Similarly, ANNs have been employed to predict the antifungal activity of imidazole derivatives. One research effort focused on predicting the anti-Streptococcus pyogenes activity of a series of 286 imidazole derivatives. The multilayer perceptron ANN model developed in this study achieved a high correlation coefficient for the training, validation, and testing sets, indicating its reliability in predicting the antimicrobial potency of new imidazole compounds. Another study designed two ANN models to predict the activity of 140 imidazole derivatives against Enterococcus faecalis. A regression model predicted the minimum inhibitory concentration with high correlation (R values of 0.91 to 0.97), while a classification model successfully categorized compounds as active or inactive with an accuracy of 92.86%.

More recent machine learning approaches, such as Transformer Convolutional Neural Networks, have been used to develop QSAR models for the antifungal activity of imidazole- and morpholine-based detergents against C. krusei. These advanced methods, coupled with large datasets, offer a powerful platform for the discovery of novel antifungal agents.

| AI Model | Target Organism/Activity | Number of Compounds | Correlation Coefficient (R) / Accuracy | Reference |

| ANN | E. coli, S. marcescens, P. vulgaris, K. pneumoniae, P. aeruginosa | Large Series | 0.875 - 0.969 | |

| Multilayer Perceptron ANN | Streptococcus pyogenes | 286 | 0.9461 (learning), 0.9060 (validation), 0.8824 (testing) | |

| ANN (Regression) | Enterococcus faecalis | 140 | 0.91 (training), 0.91 (test), 0.97 (validation) | |

| ANN (Classification) | Enterococcus faecalis | 140 | 92.86% (accuracy) |

Mechanistic and Target Oriented Biological Investigations of 1 2,4 Difluorobenzyl Imidazole Analogs

Enzyme Inhibition Studies

The imidazole (B134444) ring, a key feature of these analogs, is known to coordinate with metal ions, particularly the heme iron found in various enzymes. This interaction is central to the inhibitory activity of many imidazole-containing compounds.

Inhibition of Cyclin-Dependent Kinases (CDK)

While direct studies on 1-(2,4-difluorobenzyl)imidazole analogs as CDK inhibitors are not extensively documented, research on related benzimidazole (B57391) structures provides valuable insights. Benzimidazole derivatives have been identified as potent inhibitors of CDKs, which are crucial regulators of the cell cycle and have been targeted for cancer therapy. nih.govtandfonline.com

The structure-activity relationship (SAR) for benzimidazole-based CDK inhibitors highlights the importance of substitutions on the benzimidazole core. For instance, substitution at the C5 position of the benzimidazole ring has been shown to be critical for anti-inflammatory and CDK-inhibitory activities. A nitro group at this position resulted in pronounced activity against CDK1 and CDK5, whereas methyl or amino groups led to a loss of activity. nih.gov Furthermore, N-acridin-9-yl-4-benzamido-benzimidazole derivatives have shown significant in vitro inhibitory activity against CDK-1 and CDK-5. nih.gov

These findings suggest that while the core heterocyclic structure is important for interacting with the kinase, the specific substitutions play a crucial role in determining the potency and selectivity of inhibition. Although not directly studied, it is plausible that this compound analogs could be engineered to exhibit CDK inhibitory activity by incorporating appropriate functional groups on the imidazole ring, analogous to those found to be effective in benzimidazole-based inhibitors.

Modulatory Effects on Cytochrome P450 (CYP) Enzymes

The interaction of imidazole-based compounds with cytochrome P450 enzymes is a well-established phenomenon, primarily due to the coordination of the imidazole nitrogen with the heme iron of the enzyme. dergipark.org.trdergipark.org.tr This can lead to either inhibition or, in some cases, induction of CYP enzymes, which are a major family of enzymes involved in drug metabolism.

Studies on 1-benzylimidazole (B160759) have shown that it can act as both an inhibitor and an inducer of various CYP isoforms in rats. nih.gov Treatment with 1-benzylimidazole led to a dose-dependent increase in the activities of several CYP-dependent monooxygenases, including those associated with CYP1A, CYP2B, and CYP3A subfamilies. nih.gov This suggests that the benzylimidazole scaffold can modulate the expression and activity of these important drug-metabolizing enzymes. Furthermore, 1-benzylimidazole has been shown to inhibit the activity of CYP20A1. researchgate.net

Benzimidazole derivatives have also been shown to induce CYP1A1 expression in human hepatoma cell lines. nih.gov The inhibitory potential of various imidazole antifungals against different CYP isoforms is a critical factor in predicting drug-drug interactions.

The table below summarizes the inhibitory effects of some imidazole-containing compounds on various CYP450 isoforms.

| Compound | CYP Isoform | Inhibition (IC50/Ki) | Reference |

| Ketoconazole | CYP3A4 | Ki < 1 µM | nih.gov |

| Clotrimazole | CYP3A4 | Strong Inhibition | nih.gov |

| Miconazole | CYP3A4 | Strong Inhibition | nih.gov |

| 1-Benzylimidazole | CYP20A1 | Inhibition Observed | researchgate.net |

This table presents a selection of data on CYP450 inhibition by imidazole-containing compounds to illustrate the general modulatory effects of this class of molecules.

The 2,4-difluoro substitution on the benzyl (B1604629) ring of this compound is a common feature in many antifungal drugs and is known to enhance their metabolic stability and potency. However, specific studies detailing the modulatory effects of this particular substitution pattern on a wide range of CYP isoforms are limited.

Inhibition of Specific Metabolic Pathway Enzymes (e.g., C14α-Demethylase)

The primary and most well-characterized mechanism of action for antifungal azoles, including those with the this compound scaffold, is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). dergipark.org.trdergipark.org.trkpi.ua This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition. researchgate.net

Molecular docking studies have provided insights into the binding modes of these inhibitors within the CYP51 active site, confirming the importance of the imidazole-heme interaction and the role of the substituted phenyl ring in optimizing binding. kpi.uaresearchgate.net

Receptor Binding and Modulation Studies

While the primary target of many this compound analogs is an enzyme (CYP51), research has also explored their potential interactions with various receptors.

Studies on benzimidazole derivatives have revealed their ability to bind to cannabinoid receptors, specifically the CB2 receptor. A series of 1-substituted-2-benzyl-5-trifluoromethylbenzimidazoles were synthesized and evaluated for their binding affinity to both CB1 and CB2 receptors. nih.gov Several of these compounds exhibited preferential binding to the CB2 receptor with potencies in the sub-micromolar to low micromolar range. nih.gov Notably, compound 3 (1-[2-(N,N-diethylamino)ethyl]-2-(4-ethoxybenzyl)-5-trifluoromethylbenzimidazole) was identified as a CB2 agonist with a Ki of 0.42 µM, while compound 11 (1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazole) acted as an inverse agonist/antagonist with a Ki of 0.37 µM. nih.gov

The table below shows the binding affinities of selected benzimidazole analogs for CB1 and CB2 receptors.

| Compound | R1 | R2 | CB1 Ki (µM) | CB2 Ki (µM) | Selectivity Index (CB1/CB2) | Reference |

| 3 | -CH2CH2N(Et)2 | 4-ethoxybenzyl | >10 | 0.42 | >23.8 | nih.gov |

| 11 | n-butyl | 3,4-dichlorobenzyl | 10 | 0.37 | 27.03 | nih.gov |

This data highlights the potential for benzimidazole scaffolds, which are structurally related to imidazoles, to interact with G-protein coupled receptors like the cannabinoid receptors.

These findings suggest that the N-benzylimidazole scaffold could be a template for developing ligands that target other receptors beyond their primary antifungal target. The nature of the substituents on both the imidazole/benzimidazole ring and the benzyl group would likely play a critical role in determining the receptor binding affinity and selectivity.

Structure-Activity Relationship (SAR) Analysis for Biological Pathways

The biological activity of this compound analogs is intricately linked to their chemical structure. SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

For C14α-Demethylase Inhibition:

Imidazole/Triazole Ring: The presence of a nitrogen-containing five-membered ring (imidazole or triazole) is essential for coordinating with the heme iron of CYP51.

N1-Substituent: The benzyl group at the N1 position is a key feature. The 2,4-difluoro substitution on this benzyl group is known to enhance antifungal activity, likely by increasing metabolic stability and improving interactions within the enzyme's active site. nih.gov

Other Substitutions: Modifications to other parts of the molecule can significantly impact activity. For example, in quinoline-imidazole hybrids, substitutions on the quinoline (B57606) ring with bromine or methoxy (B1213986) groups improved antimalarial activity and selectivity. nih.gov

For CDK Inhibition (inferred from Benzimidazoles):

Benzimidazole Core: This forms the basic scaffold for interaction.

C5-Substitution: As mentioned earlier, the nature of the substituent at the C5 position is critical for CDK inhibitory activity. nih.gov

N-Substitution: The type of group attached to the nitrogen atoms of the benzimidazole ring also influences activity.

For Receptor Binding (inferred from Benzimidazoles):

N1-Substituent: In the case of CB2 receptor ligands, the substituent at the N1 position of the benzimidazole ring significantly affects binding affinity and functional activity (agonist vs. antagonist). nih.gov

C2-Substituent: The nature of the benzyl group at the C2 position also plays a crucial role in determining potency and selectivity. nih.gov

Mechanistic Investigations of Biological Activity

The primary mechanism of antifungal action for this compound analogs is the inhibition of ergosterol biosynthesis via the blockade of C14α-demethylase. dergipark.org.trdergipark.org.trresearchgate.net This leads to the accumulation of toxic sterol intermediates and a decrease in ergosterol, ultimately compromising the fungal cell membrane's structure and function.

Furthermore, studies on imidazole-based lysosomotropic detergents have suggested that their antifungal mechanisms may also involve the inhibition of fungal lanosterol 14α-demethylase, as indicated by molecular docking studies. kpi.ua

The development of resistance to azole antifungals is a significant clinical concern. Mechanistic studies in this area have identified several resistance mechanisms, including:

Overexpression of the target enzyme, CYP51.

Point mutations in the ERG11 gene (which codes for CYP51) that reduce the binding affinity of the drug.

Increased efflux of the drug from the fungal cell through the action of ATP-binding cassette (ABC) transporters and major facilitators.

Understanding these diverse mechanisms is crucial for the development of new antifungal agents that can overcome existing resistance and for the rational design of combination therapies.

Applications of 1 2,4 Difluorobenzyl Imidazole in Chemical Research and Materials Science

Development as Tool Compounds for Chemical Biology Studies

While direct studies highlighting 1-(2,4-difluorobenzyl)imidazole as a specific tool compound for chemical biology are not extensively documented, the broader class of imidazole (B134444) derivatives is of significant interest in this field. Imidazole-containing molecules are known to interact with a wide range of biological targets, including enzymes and receptors, often through weak interactions like hydrogen bonding and π-π stacking. researchgate.net The difluorobenzyl moiety can enhance these interactions and improve pharmacokinetic properties.

For instance, related imidazole derivatives have been investigated for their ability to modulate the conformation and stability of proteins. Studies on the interaction of imidazole derivatives with proteins like lysozyme (B549824) have shown that they can form charge-transfer complexes and destabilize the protein's conformation at low pH through weak electrostatic interactions. nih.gov Furthermore, the binding of substituted imidazoles to cytochrome P450 enzymes has been a subject of structural and thermodynamic studies, revealing how subtle changes in the substitution pattern can significantly alter binding affinity and the conformation of the active site. rsc.org These investigations provide a framework for how this compound could be employed as a chemical probe to study protein structure and function.

The table below summarizes findings for related imidazole derivatives, suggesting potential areas of investigation for this compound as a tool compound.

| Derivative Class | Biological Target/Application | Observed Effect |

| Substituted Imidazoles | Lysozyme | Destabilization of low pH conformation nih.gov |

| Phenylimidazoles | Cytochrome P450 2B4 | Alteration of active site conformation and binding thermodynamics rsc.org |

| Imidazole-based Compounds | General | Broad range of bioactivities due to effective binding to enzymes and receptors researchgate.net |

Utilization as Building Blocks in Complex Organic Synthesis

The this compound scaffold is a valuable building block in the synthesis of more complex organic molecules, particularly in the realm of medicinal chemistry and materials science. researchgate.net The imidazole ring provides a versatile core that can be further functionalized, while the difluorobenzyl group can confer desirable properties such as increased metabolic stability and binding affinity to biological targets.

Numerous synthetic methodologies have been developed for the preparation of substituted imidazoles, highlighting their importance as synthetic intermediates. uokerbala.edu.iqnih.gov For example, one-pot condensation reactions are often employed to construct the imidazole core from readily available starting materials. nih.govnih.gov Once formed, the this compound unit can be incorporated into larger molecular architectures.

A notable application is in the synthesis of antifungal agents. Many azole-based antifungals feature a substituted imidazole or triazole core. The 2,4-difluorophenyl group is a common feature in several commercial antifungal drugs, and its presence in a building block like this compound makes it an attractive starting point for the development of new therapeutic agents. researchgate.net For instance, derivatives of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted compounds have been synthesized and evaluated for their antifungal activity. researchgate.net

The following table showcases examples of complex molecules synthesized using imidazole-based building blocks, illustrating the synthetic utility of this class of compounds.

| Precursor Type | Synthetic Target | Application Area |

| Imidazole Derivatives | Substituted Benzimidazoles | Medicinal Chemistry nih.gov |

| 1,2,4-Oxadiazole Precursors | Antitumor Agents | Medicinal Chemistry acs.org |

| Azole-containing Imidazoles | Antifungal Agents | Agrochemicals, Medicinal Chemistry researchgate.net |

Exploration in Optoelectronic and Supramolecular Materials

The electronic properties of the this compound moiety make it a promising candidate for incorporation into optoelectronic and supramolecular materials. The imidazole ring can act as an electron donor or a π-bridging unit, while the electron-withdrawing nature of the difluoro-substituted phenyl ring can be used to tune the electronic energy levels of the molecule.

In the field of optoelectronics, imidazole derivatives have been investigated as components of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). For example, theoretical studies on compounds like 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole have been conducted using Density Functional Theory (DFT) to predict their geometrical and electronic properties, which are crucial for their application in optoelectronic devices. rsc.org The frontier molecular orbitals (HOMO and LUMO) and their energy gaps are key parameters that determine the charge injection and transport properties of these materials. nih.gov

The ability of the imidazole nitrogen atoms to coordinate with metal ions also makes this scaffold suitable for the construction of supramolecular assemblies. researchgate.net These assemblies can exhibit interesting photophysical properties, such as luminescence switching. For instance, cyclometalated Iridium(III) complexes containing a 2-(2,4-difluorophenyl)-pyridine ligand (structurally related to the title compound) have been shown to form supramolecular chains through aromatic stacking interactions. nih.gov These complexes exhibit acid/base-induced structural transformations and luminescence switching, which are desirable properties for the development of chemical sensors and smart materials. nih.gov

The table below summarizes the optoelectronic properties of some imidazole-based materials.

| Material Type | Potential Application | Key Properties |

| 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole | Optoelectronics | Tunable electronic properties predicted by DFT rsc.org |

| Iridium(III) Complexes with difluorophenyl-pyridine ligands | Luminescent Materials, Sensors | Luminescence switching, formation of supramolecular chains nih.gov |

| Imidazole-based Dyes | Dye-Sensitized Solar Cells | Donor-π-acceptor architecture for efficient charge separation nih.gov |

Catalytic Applications and Biomimetic Systems

The coordinating ability of the imidazole nitrogen atoms in this compound makes it a valuable ligand for the development of catalytic systems. Metal complexes incorporating imidazole-based ligands have been explored for a variety of catalytic transformations.

A significant area of research is in photocatalysis. Iridium(III) complexes bearing 2-(2,4-difluorophenyl)pyridinate (dfppy) and functionalized 2-(2′-pyridyl)benzimidazole ligands have been synthesized and used as photosensitizers for the aerobic oxidative dehydrogenation of N-heterocycles. researchgate.net These complexes exhibit high photoluminescence quantum yields and long-lived excited states, which are crucial for efficient photocatalytic activity. researchgate.net The study demonstrated that the electronic properties of the ligands, including the presence of the difluorophenyl group, play a key role in the catalytic performance. researchgate.net

Furthermore, cyclometalated Iridium(III) complexes with a 2-(2,4-difluorophenyl)-pyridine ligand have been successfully employed as photosensitizers for the reduction of water to hydrogen. nih.gov This highlights the potential of such systems in the field of artificial photosynthesis.

In the realm of biomimetic chemistry, imidazole-containing ligands are used to model the active sites of metalloenzymes. researchgate.net For example, copper-bisbenzimidazole complexes have been studied as biomimetic catalysts for various organic transformations. rsc.org The imidazole moiety mimics the histidine residues that often coordinate to metal ions in the active sites of enzymes like cytochrome P450. The development of such biomimetic catalysts is crucial for understanding enzymatic mechanisms and for designing efficient and selective catalysts for chemical synthesis.

The table below provides an overview of the catalytic applications of related imidazole-containing complexes.

| Catalyst Type | Reaction | Key Features |

| Iridium(III) biscyclometalated complexes | Photocatalytic aerobic dehydrogenation | High quantum yields, tunable photophysical properties researchgate.net |

| Cyclometalated Iridium(III) complexes | Photocatalytic hydrogen evolution | Efficient photosensitizers for water reduction nih.gov |

| Copper-bisbenzimidazole complexes | Various organic transformations | Biomimetic catalysts mimicking metalloenzyme active sites rsc.org |

Advanced Analytical Methodologies for Analysis of Imidazole Derivatives

High-Performance Liquid Chromatography (HPLC) and Coupled Techniques (e.g., LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of imidazole (B134444) derivatives, offering high resolution and sensitivity. When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), it provides unparalleled specificity and quantification capabilities, even at trace levels.

Reversed-phase HPLC is the most common mode of separation. nih.gov A variety of stationary phases are used, including C8 and C18 columns, to separate imidazole compounds based on their hydrophobicity. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The selection of the mobile phase composition and pH is critical for achieving optimal separation. researchgate.net For instance, a study on the quantitative determination of genotoxic impurities in fluconazole (B54011), a triazole containing a 2,4-difluorophenyl group similar to the subject compound, utilized a Hypersil BDS C18 column with a mobile phase of 5 mmol ammonium acetate (B1210297) and acetonitrile (65:35 v/v). researchgate.net

LC-MS/MS has become the method of choice for the sensitive and selective determination of imidazole derivatives in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations. researchgate.netnih.govmdpi.comnih.gov The technique combines the separation power of LC with the mass-analyzing capability of MS. Electrospray ionization (ESI) is a commonly used ionization source, typically operated in positive ion mode for imidazole compounds. researchgate.netmdpi.com Quantification is often performed using multiple reaction monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net The use of isotopically labeled internal standards is recommended to compensate for matrix effects and variations in extraction recovery. mdpi.comnih.gov

A study on imidazole compounds in environmental samples developed a robust HPLC-MS/MS method for the simultaneous determination of 21 imidazoles in water, sediment, and soil. mdpi.com This method employed solid-phase extraction (SPE) for sample cleanup and an isotope-labeled surrogate-based quantification, achieving low method quantification limits (<1.0 ng·L⁻¹ for water and <1.0 μg·kg⁻¹ for sediment/soil). mdpi.com

| Parameter | HPLC Method for Imidazole Anti-Infectives researchgate.net | LC-MS/MS Method for Genotoxic Impurity researchgate.net | LC-MS/MS for Imidazoles in Environmental Samples mdpi.com |

| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) | Hypersil BDS C18 (100 mm x 4.0 mm, 3 µm) | Not specified |

| Mobile Phase | MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 5 mmol ammonium acetate:acetonitrile (65:35, v/v) | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.00 mL/min | 0.4 mL/min | 0.25 mL·min⁻¹ |

| Detection | UV at 300 nm | ESI-MS/MS (Positive Ion Mode, MRM) | ESI-MS/MS (Positive Ion Mode) |

| Analytes | Secnidazole, Omeprazole, Albendazole, Fenbendazole | 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | 21 imidazole compounds (benzimidazoles and nitroimidazoles) |

| Run Time | < 5 min | 10 min | 25 min |

This table presents a summary of chromatographic conditions from different studies for the analysis of imidazole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many imidazole derivatives are not sufficiently volatile for direct GC analysis, the technique is highly effective for their volatile derivatives or for specific, less polar members of the class. gdut.edu.cn

For non-volatile imidazole derivatives, a derivatization step is often required to increase their volatility and improve their chromatographic behavior. gdut.edu.cn A study on imidazole-like compounds in the atmosphere used isobutyl chloroformate for derivatization before GC-MS analysis. gdut.edu.cn This method allowed for the detection of seven different imidazole compounds. gdut.edu.cn

GC-MS has been successfully applied in various fields. For instance, it has been used to identify imidazole derivatives in cigarette smoke and to determine fungicide residues in honeybee samples. researchgate.net In forensic and clinical toxicology, GC-MS methods have been developed for the determination of imidazole derivatives like clonidine, moxonidine, and tizanidine (B1208945) in blood, which typically involves a solid-phase extraction (SPE) step for sample clean-up. nih.gov

The choice of the capillary column is crucial for achieving good separation. Columns coated with phases like Carbowax 20M have been used for the analysis of alkylated imidazoles. researchgate.net The mass spectrometer provides definitive identification based on the mass spectrum of the analyte, which serves as a chemical fingerprint.

| Application | Sample Matrix | Derivatization | Key Findings | Reference |

| Environmental Monitoring | Atmosphere | Isobutyl chloroformate | Method developed for 7 imidazole-like compounds with detection limits of 0.0553–0.8914 μg/mL. | gdut.edu.cn |

| Forensic Toxicology | Blood | Not specified | Conditions for reliable identification of clonidine, moxonidine, and tizanidine were established. | nih.gov |

| Consumer Products | Cigarette Smoke | None | Ten alkylated imidazoles were identified, with 4(5)-methylimidazole and imidazole being the most abundant. | researchgate.net |

| Physical Chemistry | Pure Compounds | None | GC-MS was used to analyze the isotopic abundance ratio of imidazole and 2-methylimidazole. | usc.eduiomcworld.com |

This table summarizes various applications of GC-MS for the analysis of imidazole derivatives.

Chromatographic Techniques for Enantiomeric Resolution

Many imidazole derivatives, including potential antifungal agents related to 1-(2,4-Difluorobenzyl)imidazole, are chiral. Since enantiomers can exhibit different pharmacological and toxicological properties, their separation and analysis are of paramount importance. nih.gov High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for the enantiomeric resolution of imidazole derivatives. ptfarm.plresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. ptfarm.plresearchgate.net For example, a Chiralcel OJ column, which contains cellulose tris(4-methylbenzoate) as the chiral selector, has been used to separate the enantiomers of nine different imidazole antifungal agents. ptfarm.plresearchgate.net The mobile phase in chiral HPLC typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as ethanol (B145695) or isopropanol. ptfarm.pl The type and concentration of the alcohol can significantly influence the enantiomeric resolution. ptfarm.plukm.my

Besides HPLC, other chromatographic techniques like electrokinetic chromatography have also been employed for the enantioseparation of chiral imidazole derivatives. nih.gov In one study, highly sulfated cyclodextrins were used as chiral selectors in capillary electrophoresis, achieving baseline separation of ten new chiral imidazole derivatives in under 2.5 minutes. nih.gov

The development of enantioselective analytical methods is crucial for the pharmaceutical industry. For instance, the chiral separation of fluconazole analogues, which contain the 2,4-difluorophenyl moiety, can be achieved using chiral HPLC. google.com Similarly, the synthesis of optically active antifungal azoles often relies on chiral separation techniques to isolate the desired stereoisomer. jst.go.jp

| Technique | Chiral Selector/Stationary Phase | Analytes | Key Separation Conditions | Reference |

| HPLC | CHIRALCEL OJ (cellulose tris(4-methylbenzoate)) | 9 imidazole derivatives (bifonazole, econazole, etc.) | Mobile phase: Hexane with alcohol modifiers (isopropanol, ethanol). Gradient elution improved resolution. | ptfarm.plresearchgate.net |

| Electrokinetic Chromatography | Highly sulfated α, β, and γ-cyclodextrins | 10 new chiral [1-(imidazo-1-yl)-1-phenylmethyl)] derivatives | 25 mM phosphate buffer (pH 2.5) containing 3 or 4% w/v of the chiral selector. | nih.gov |

| Nano-LC | Cellulose 3,5-dichlorophenylcarbamate (CDCPC) | 12 azole antifungals | Mobile phase: 5 mM ammonium hydrogen carbonate in ACN/H₂O (85/15, v/v), pH 8.2. | mdpi.com |

| HPLC-CD-MS | CHIRALPAK AS-H | Bromuconazole (triazole fungicide) | Mobile phase: n-hexane/ethanol (90/10). | jasco-global.com |

This table highlights different chromatographic techniques and conditions used for the enantiomeric resolution of imidazole and azole derivatives.

Q & A

Q. Key Considerations :

- Optimize reaction temperature (40–100°C) and solvent (DMF, THF) to improve yield.

- Purification via column chromatography or recrystallization is critical for isolating pure products .

Basic: How are imidazole derivatives characterized post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, ¹H NMR of 1-(2,5-difluorobenzyl)imidazole-4-carbaldehyde shows distinct peaks for the aldehyde proton (δ 9.8 ppm) and fluorobenzyl CH₂ (δ 5.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 217.08 for C₁₀H₇F₂N₂O) .

- HPLC : Assess purity (>95% is standard for pharmacological studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.